3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 4-(dimethylamino)phenethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an amine or alkoxide.
Hydrolysis: Produces the corresponding sulfonic acid and amine.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition.
Industry
Material Science:
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is involved in the synthesis of folic acid in bacteria, suggesting potential antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide: Similar structure but without the methoxy group.
N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
3-chloro-N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-20(2)14-6-4-13(5-7-14)10-11-19-24(21,22)15-8-9-17(23-3)16(18)12-15/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULKFYSLYCBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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